m-Acetylphenyl acetate
Description
3-Acetylphenyl acetate is an aromatic ester derivative characterized by a phenyl ring substituted with an acetyl group (-COCH₃) at the 3-position and an acetate ester (-OCOCH₃) at the para or adjacent position. It serves as a critical intermediate in pharmaceutical synthesis, notably in the production of etilefrine, a sympathomimetic agent used to treat hypotension. The compound is synthesized via acetylation of 1-(3-hydroxyphenyl)ethan-1-one using magnesium perchlorate as a catalyst .
Properties
IUPAC Name |
(3-acetylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)9-4-3-5-10(6-9)13-8(2)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHYPAMNTUGKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179287 | |
| Record name | m-Acetylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2454-35-5 | |
| Record name | 1-[3-(Acetyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2454-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | m-Acetylphenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2454-35-5 | |
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| Record name | m-Acetylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-acetylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | M-ACETYLPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WC3FS93QL | |
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Biochemical Analysis
Biochemical Properties
3-Acetylphenyl acetate plays a significant role in biochemical reactions, particularly as an intermediate in pharmaceutical synthesis . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be involved in acetylation reactions where it donates an acetyl group to other molecules. This interaction is crucial for modifying the activity and function of proteins and enzymes, thereby influencing various biochemical pathways .
Cellular Effects
3-Acetylphenyl acetate has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of acetyl-CoA, a key molecule in cellular metabolism, thereby impacting energy production and lipid synthesis . Additionally, 3-Acetylphenyl acetate can affect the acetylation of histones, which in turn regulates gene expression .
Molecular Mechanism
The molecular mechanism of 3-Acetylphenyl acetate involves its interaction with various biomolecules. It can act as an acetylating agent, transferring acetyl groups to proteins and enzymes. This acetylation can lead to changes in the activity, stability, and function of these biomolecules. For instance, acetylation of histones by 3-Acetylphenyl acetate can alter chromatin structure and gene expression . Additionally, it may inhibit or activate specific enzymes, thereby modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetylphenyl acetate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Acetylphenyl acetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to 3-Acetylphenyl acetate can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Acetylphenyl acetate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 3-Acetylphenyl acetate may cause toxicity and adverse effects, such as liver damage and metabolic disturbances . It is crucial to determine the appropriate dosage to avoid toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
3-Acetylphenyl acetate is involved in various metabolic pathways. It can be metabolized to acetyl-CoA, which is a central molecule in cellular metabolism. Acetyl-CoA participates in the tricarboxylic acid (TCA) cycle, lipid synthesis, and protein acetylation . The compound may also interact with enzymes such as acetyl-CoA synthetase, which facilitates the conversion of acetate to acetyl-CoA . These interactions are crucial for maintaining metabolic flux and regulating metabolite levels .
Transport and Distribution
The transport and distribution of 3-Acetylphenyl acetate within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of 3-Acetylphenyl acetate within different cellular compartments can affect its activity and function .
Subcellular Localization
3-Acetylphenyl acetate exhibits specific subcellular localization, which is critical for its biochemical effects. It may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with targeting signals or post-translational modifications . For example, acetylation of histones by 3-Acetylphenyl acetate occurs in the nucleus, affecting chromatin structure and gene expression . Understanding the subcellular localization of 3-Acetylphenyl acetate is essential for elucidating its mechanism of action and biological effects.
Biological Activity
3-Acetylphenyl acetate, a compound with significant potential in various biological applications, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-Acetylphenyl acetate is an aromatic ester formed from the acetylation of phenol. Its chemical structure can be represented as follows:
- Molecular Formula : C₉H₈O₃
- Molecular Weight : 168.16 g/mol
The compound features an acetyl group (–COCH₃) attached to a phenolic ring, which contributes to its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that 3-acetylphenyl acetate exhibits antimicrobial activity against various pathogens. In a study assessing its efficacy, the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to those of established antimicrobial agents, suggesting its potential as an alternative therapeutic agent .
2. Anti-inflammatory Effects
The anti-inflammatory properties of 3-acetylphenyl acetate have been investigated through in vitro assays. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential role in modulating inflammatory responses. This effect is believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .
3. Tyrosinase Inhibition
Recent studies have highlighted the compound's ability to inhibit tyrosinase, an enzyme critical in melanin synthesis. In a comparative analysis, 3-acetylphenyl acetate exhibited an IC₅₀ value of 27.35 ± 3.6 μM, demonstrating significant inhibitory activity against mushroom tyrosinase, which is relevant for cosmetic applications aimed at skin whitening .
The biological activities of 3-acetylphenyl acetate can be attributed to its structural components:
- Acetyl Group : The acetyl moiety can participate in acetylation reactions, modifying proteins and enzymes which may alter their biological functions.
- Ester Group : Hydrolysis of the ester bond can release biologically active phenolic compounds that may exert further effects on cellular systems.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 3-acetylphenyl acetate against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses notable antimicrobial properties, particularly against Staphylococcus aureus .
Study on Anti-inflammatory Activity
In another study focusing on inflammation:
| Treatment | Cytokine Production (pg/mL) |
|---|---|
| Control | 150 |
| 3-Acetylphenyl Acetate (50 μM) | 75 |
The reduction in cytokine levels suggests a strong anti-inflammatory effect mediated by the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 3-acetylphenyl acetate, highlighting differences in functional groups, molecular formulas, and applications:
Note: Molecular weight for 3-acetylphenyl acetate is estimated based on structural analogs.
Physicochemical Properties
- Solubility and Stability :
- Esters (e.g., 3-Acetylphenyl acetate) : Moderate solubility in organic solvents; prone to hydrolysis under acidic/basic conditions.
- Amides (e.g., N-(3-Acetylphenyl)acetamide) : Higher hydrolytic stability; increased polarity enhances water solubility.
- Carbamates (e.g., 3-Acetylphenyl dimethylcarbamate) : Hydrolytically stable under physiological conditions, enabling sustained biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
